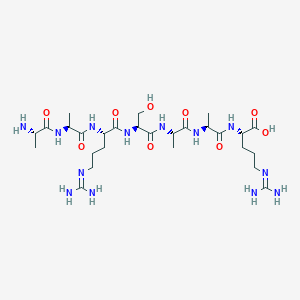
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a carboxypropyl group attached to the imidazolium ring. It is often used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of a preformed imidazole ring. One common method includes the reaction of 1-trimethylsilylimidazole with methyl 4-chlorobutanoate, followed by hydrolysis with hydrochloric acid to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of stoichiometric amounts of reagents such as formaldehyde, glyoxal, and γ-aminobutyric acid in a multicomponent reaction . This method is efficient and can be optimized for large-scale production.
化学反応の分析
Types of Reactions: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The imidazolium ring can participate in substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides are frequently used in substitution reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring .
科学的研究の応用
1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, such as ionic liquids and catalysts.
作用機序
The mechanism of action of 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in antimicrobial activity or as a catalyst in chemical reactions .
類似化合物との比較
(3-Carboxypropyl)trimethylammonium chloride: This compound shares a similar carboxypropyl group but differs in its overall structure and properties.
γ-Butyrobetaine hydrochloride: Another related compound with similar functional groups but distinct biological roles.
Uniqueness: 1-(3-Carboxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
特性
CAS番号 |
805228-35-7 |
|---|---|
分子式 |
C8H15ClN2O2 |
分子量 |
206.67 g/mol |
IUPAC名 |
4-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)butanoic acid;chloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-9-5-6-10(7-9)4-2-3-8(11)12;/h5-6H,2-4,7H2,1H3,(H,11,12);1H |
InChIキー |
TXPRSGNQNRBUTP-UHFFFAOYSA-N |
正規SMILES |
CN1C[NH+](C=C1)CCCC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
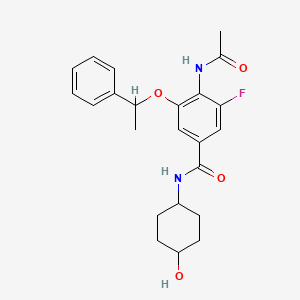
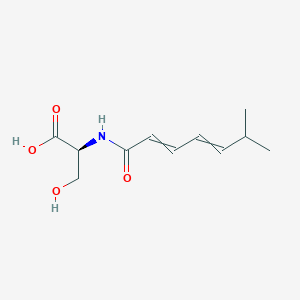
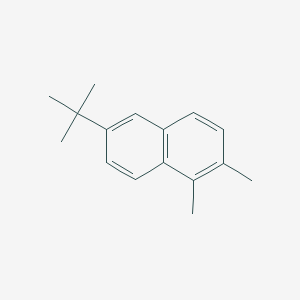
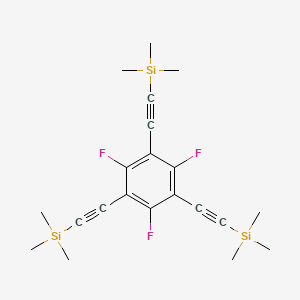

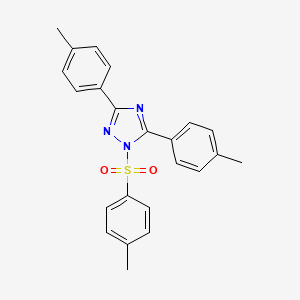
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
